[3-(Triazol-2-yl)phenyl]boronic acid
Description
Properties
Molecular Formula |
C8H8BN3O2 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
[3-(triazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6,13-14H |
InChI Key |
SLLYLKICDPPOPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2N=CC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Metalation and Borylation of Haloaryl Precursors
A classical and widely used approach for synthesizing arylboronic acids involves the borylation of metalated intermediates derived from haloaryl compounds. The haloaryl precursor bearing a halogen at the 3-position of the phenyl ring is metalated using organolithium or Grignard reagents, followed by treatment with boron electrophiles such as trialkyl borates or boron halides to afford the boronic acid.
- Step 1: Halogen–metal exchange or metal insertion to form aryllithium or arylmagnesium species.
- Step 2: Quenching with a boron electrophile (e.g., trimethyl borate).
- Step 3: Hydrolysis to yield the arylboronic acid.
This method can be adapted to substrates with directing metalation groups (DMGs) to achieve regioselective lithiation, enabling the synthesis of 3-substituted phenylboronic acids.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The triazole moiety in [3-(Triazol-2-yl)phenyl]boronic acid is typically introduced via the CuAAC "click" reaction, which efficiently couples azides and terminal alkynes under mild conditions.
- Procedure: A phenylboronic acid derivative functionalized with an azide or alkyne is reacted with the complementary alkyne or azide in the presence of copper(II) sulfate and phenylboronic acid as a reducing agent.
- Conditions: The reaction is commonly carried out in a water/isopropanol solvent mixture, often under microwave irradiation at 100 W and 125 °C for 10–15 minutes to accelerate the reaction.
- Catalyst Role: Phenylboronic acid reduces Cu(II) to Cu(I), which catalyzes the cycloaddition to form the 1,2,3-triazole ring selectively.
- Outcome: High yields of 1,4-disubstituted 1,2,3-triazoles are obtained, which can then be purified by column chromatography or crystallization.
This method is highly efficient and compatible with various functional groups, making it ideal for synthesizing triazole-substituted phenylboronic acids.
Palladium-Catalyzed Borylation (Hosomi–Miyaura Borylation)
Modern palladium-catalyzed borylation methods allow direct conversion of aryl halides to arylboronic acids using bis(pinacolato)diboron or other diboron reagents under mild conditions.
- Catalyst: Palladium complexes (e.g., Pd(dppf)Cl2) facilitate the coupling.
- Base: Potassium acetate or similar bases are used.
- Solvent: Polar aprotic solvents such as DMF or dioxane.
- Advantages: This method provides a straightforward route to functionalized boronic acids without the need for preformed organometallic reagents.
- Application: The 3-halophenyl azide or alkyne precursors can be borylated to introduce the boronic acid functionality, which is subsequently converted to the triazole ring via CuAAC.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Metalation and Borylation | Organolithium/Grignard, Boron electrophile | Low temperature, inert atmosphere | High regioselectivity with DMGs | Sensitive to moisture and air |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO4, Phenylboronic acid (reducing agent) | Water/iPrOH, microwave, 125 °C, 10-15 min | Mild, efficient, high yield | Requires azide/alkyne precursors |
| Palladium-Catalyzed Borylation | Pd catalyst, Diboron reagent, Base | 50-100 °C, polar aprotic solvent | Mild, scalable, avoids organometallics | Catalyst cost, sensitive to air/moisture |
| Directed Ortho-Lithiation and Borylation | Directed group, n-BuLi, Boron electrophile | Low temperature, inert atmosphere | Regioselective, versatile | Requires suitable directing group |
Research Findings and Optimization Insights
- pKa Tuning: Triazole-substituted phenylboronic acids exhibit a broad range of acid dissociation constants (pKa 5.98–10.0), which can be tuned by modifying substituents on the triazole or phenyl ring to optimize enzyme binding and pharmacokinetics.
- Catalyst Role of Phenylboronic Acid: Phenylboronic acid acts as a reducing agent in CuAAC, facilitating Cu(II) to Cu(I) reduction, which is critical for catalysis.
- Microwave Irradiation: Use of microwave irradiation significantly reduces reaction times from hours to minutes, enhancing throughput and yield.
- Application in β-Lactamase Inhibition: The synthesized [3-(Triazol-2-yl)phenyl]boronic acid derivatives show promising inhibitory activity against KPC-2 carbapenemase, with low nanomolar Ki values, highlighting the relevance of precise synthetic control over substitution patterns.
Chemical Reactions Analysis
Types of Reactions
[3-(Triazol-2-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
[3-(Triazol-2-yl)phenyl]boronic acid is an organic compound with a triazole ring and a boronic acid functional group, possessing a molecular formula of . Its structure features a phenyl group with a triazole moiety at the meta position relative to the boronic acid group, giving it unique chemical properties valuable in various chemical and biological applications.
Applications
[3-(Triazol-2-yl)phenyl]boronic acid has found use in medicinal chemistry as a potential inhibitor of β-lactamases and in synthesizing complex compounds and materials.
Medicinal Chemistry
- Antibacterial Activity [3-(Triazol-2-yl)phenyl]boronic acid exhibits biological activity, particularly as an inhibitor of bacterial enzymes. It has been studied as a potential lead compound against KPC-2 ( Klebsiella pneumoniae carbapenemase), an enzyme associated with antibiotic resistance. The compound's ability to inhibit this enzyme at nanomolar concentrations highlights its potential as an antibacterial agent.
- β-Lactamase Inhibitor Boronic acid derivatives, including [3-(Triazol-2-yl)phenyl]boronic acid, are effective inhibitors of β-lactamases because they directly interact with the catalytic site of these enzymes . These compounds bind covalently and reversibly to serine residue S318, tyrosine residue Y150, and lysine residue K67 of class C β-lactamases, with the hydroxyl group of boronic acid responsible for this inhibitor-enzyme interaction . The triazole substituent is also used as a bioisostere of phenyl to facilitate the synthesis process and cell penetration .
- Antimicrobial Activity and Binding Energies Boronic acids bearing a triazole moiety can penetrate E. coli DH10B and inhibit both P99 and PDC-3 in whole cell assays, with MICs lowered into the susceptible range .
Structural Analogs
Several compounds share structural similarities with [3-(Triazol-2-yl)phenyl]boronic acid:
| Compound Name | Unique Features |
|---|---|
| 4-(1H-1,2,3-triazol-1-YL)phenylboronic acid | Substituted at the para position with a triazole; used in similar biological applications. |
| 3-((1H-1,2,4-triazol-3-yl)carbamoyl)phenylboronic acid | Contains a carbamoyl group; offers different reactivity profiles. |
| 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)-boronic acid MIDA ester | MIDA ester enhances stability and solubility; useful in drug delivery systems. |
Mechanism of Action
The mechanism of action of [3-(Triazol-2-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays .
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
Table 1: Structural and Functional Comparison of Selected Boronic Acid Derivatives
Key Findings:
- Triazole vs. Phenyl Substitution : Replacing phenyl with triazole in ethane-bridged boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) preserves inhibitory potency (Ki values) while enhancing microbiological activity (lower MICs) against β-lactamase-producing pathogens .
- Substituent Position Effects : In photophysical applications, (N-phenylcarbazol-2-yl)boronic acid outperforms ortho-, meta-, and para-carbazolyl derivatives in achieving record-breaking room-temperature phosphorescence (RTP) lifetimes when grafted onto polyvinyl alcohol (PVA) .
- Functional Group Impact: Methoxyethyl-phenoxy substituents in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid enable potent inhibition of fungal histone deacetylases (HDACs) at sub-micromolar concentrations, surpassing trichostatin A in efficacy .
Solubility and Stability
- Solubility Challenges : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid exhibit precipitation in aqueous media (e.g., RPMI culture medium), limiting their utility in biological assays despite favorable in silico predictions .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [3-(Triazol-2-yl)phenyl]boronic acid, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling, where a triazole-substituted aryl halide reacts with a boronic acid precursor. For example, 3-bromo-phenyltriazole derivatives can be coupled with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C . Optimization includes:
- Using anhydrous solvents to minimize hydrolysis of intermediates.
- Employing microwave-assisted synthesis to reduce reaction time and improve yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are most effective for characterizing [3-(Triazol-2-yl)phenyl]boronic acid and verifying its purity?
- Key Techniques :
- LC-MS/MS : Quantifies impurities at ppm levels, validated per ICH guidelines (LOD: 0.1 ppm, LOQ: 0.3 ppm) using a C18 column and mobile phase of acetonitrile/0.1% formic acid .
- ¹H/¹³C NMR : Confirms structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, boronic acid B-OH signals at δ 5–6 ppm).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory data on the stability of [3-(Triazol-2-yl)phenyl]boronic acid in aqueous vs. organic solvents?
- Experimental Design :
- Stability Studies : Conduct kinetic assays in buffered solutions (pH 4–10) and organic solvents (DMF, THF) at 25–60°C. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Control Variables : Use deuterated solvents for NMR tracking of boronic acid dimerization or hydrolysis.
- Contradiction Resolution : Compare results with structurally analogous compounds (e.g., phenylboronic acids with electron-withdrawing groups) to identify substituent-specific trends .
Q. What methodologies are suitable for studying the electronic effects of the triazole moiety on the boronic acid group's reactivity in cross-coupling reactions?
- Approaches :
- DFT Calculations : Model electron density distribution using Gaussian09 (B3LYP/6-311++G(d,p)) to predict regioselectivity in Suzuki couplings .
- Hammett Studies : Correlate substituent σ values (meta-triazole: σ ≈ 0.3) with reaction rates using aryl halide partners (e.g., 4-bromotoluene).
- In Situ IR Spectroscopy : Track B–O bond vibrations (1350–1450 cm⁻¹) to assess boronic acid activation during catalysis.
Q. How can [3-(Triazol-2-yl)phenyl]boronic acid be integrated into fluorescent probes for biomolecular sensing, and what validation steps are critical?
- Functionalization Strategy :
- Conjugate the boronic acid to carbon dots via hydrothermal synthesis (180°C, 6 hours) using phenylboronic acid precursors .
- Validate binding specificity via fluorescence quenching assays with diols (e.g., glucose, fructose) and competitive inhibitors (e.g., mannitol).
- Validation :
- Test selectivity in serum matrices spiked with interferents (e.g., ascorbic acid, uric acid).
- Confirm reversibility by adjusting pH (boronate ester formation is pH-dependent).
Q. What statistical approaches are recommended when encountering discrepancies in catalytic activity data across studies using [3-(Triazol-2-yl)phenyl]boronic acid?
- Data Reconciliation :
- Perform multivariate analysis (ANOVA) to isolate variables (e.g., solvent polarity, catalyst loading).
- Use Bland-Altman plots to assess inter-laboratory variability in activity measurements.
- Cross-reference with crystallographic data (SHELX-refined structures) to rule out polymorphic effects .
Key Research Challenges
- Contradictory Data : Conflicting reports on hydrolytic stability may arise from differences in solvent trace moisture content. Standardize protocols using Karl Fischer titration for solvent dryness certification.
- Computational Limitations : DFT models often underestimate steric effects of the triazole ring; hybrid QM/MM approaches are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
